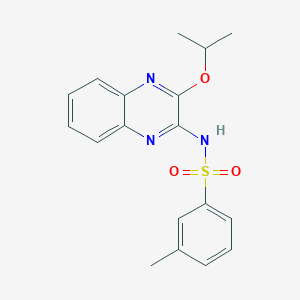

3-methyl-N-(3-propan-2-yloxyquinoxalin-2-yl)benzenesulfonamide

Beschreibung

3-Methyl-N-(3-propan-2-yloxyquinoxalin-2-yl)benzenesulfonamide is a benzenesulfonamide derivative featuring a quinoxaline core substituted with an isopropoxy (propan-2-yloxy) group at the 3-position and a 3-methylbenzenesulfonamide moiety at the 2-position. Quinoxaline derivatives are heterocyclic compounds known for diverse biological activities, including enzyme inhibition and receptor modulation . The sulfonamide group enhances binding affinity through hydrogen bonding, while the methyl and isopropoxy substituents influence lipophilicity and steric interactions. Structural analogs of this compound have been investigated for applications in antiviral, anticancer, and metabolic disease research .

Eigenschaften

IUPAC Name |

3-methyl-N-(3-propan-2-yloxyquinoxalin-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S/c1-12(2)24-18-17(19-15-9-4-5-10-16(15)20-18)21-25(22,23)14-8-6-7-13(3)11-14/h4-12H,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWACLLNINDZSDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801321815 | |

| Record name | 3-methyl-N-(3-propan-2-yloxyquinoxalin-2-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801321815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49664985 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

877781-74-3 | |

| Record name | 3-methyl-N-(3-propan-2-yloxyquinoxalin-2-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801321815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Biologische Aktivität

3-methyl-N-(3-propan-2-yloxyquinoxalin-2-yl)benzenesulfonamide is a compound of interest due to its potential therapeutic applications and unique biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C17H20N2O3S

- Molecular Weight : 336.42 g/mol

Mechanisms of Biological Activity

The biological activity of 3-methyl-N-(3-propan-2-yloxyquinoxalin-2-yl)benzenesulfonamide primarily involves its interaction with specific biological targets, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound acts as an inhibitor of the nedd8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome pathway. This inhibition can lead to the modulation of protein degradation processes that are critical in various diseases, including cancer .

- Antimicrobial Activity : Preliminary studies indicate that sulfonamide derivatives exhibit antimicrobial properties. The sulfonamide group is known for its role in inhibiting bacterial dihydropteroate synthase, a key enzyme in folate synthesis .

- Anti-inflammatory Effects : Some derivatives of benzenesulfonamides have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines, thus providing potential therapeutic benefits in conditions like rheumatoid arthritis .

Biological Activity Data

A summary of the biological activities observed with 3-methyl-N-(3-propan-2-yloxyquinoxalin-2-yl)benzenesulfonamide is presented in Table 1.

Case Studies

Several studies have investigated the biological effects of compounds similar to 3-methyl-N-(3-propan-2-yloxyquinoxalin-2-yl)benzenesulfonamide:

- Cancer Treatment : A study demonstrated that compounds with similar structures effectively inhibited tumor growth in xenograft models by targeting NAE, leading to apoptosis in cancer cells .

- Infection Models : Research involving animal models showed that sulfonamide derivatives reduced bacterial load significantly, indicating their potential as effective antimicrobial agents .

- Inflammatory Disorders : Clinical trials have highlighted the efficacy of sulfonamide-based drugs in managing inflammatory conditions, with noticeable reductions in symptoms and inflammatory markers .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and reported activities of 3-methyl-N-(3-propan-2-yloxyquinoxalin-2-yl)benzenesulfonamide with related benzenesulfonamide derivatives:

*Calculated for C₁₉H₁₉N₃O₃S. †Estimated based on analogous structures.

Key Observations:

Quinoxaline vs.

Substituent Effects: The isopropoxy group in the target compound may reduce hydrogen bonding capacity compared to amino or hydroxyl substituents in analogs (e.g., Hydrogen Bond Scores: 6.11 for Compound 6 vs. 7.42 for Compound 7) .

Biological Activity Trends: Nitro and hydroxy groups in styrylquinoline derivatives () correlate with improved HIV integrase inhibition, suggesting that electron-withdrawing substituents enhance activity . PPARγ-binding compounds () show Gold Scores >78, indicating that bulkier substituents (e.g., quinolinyloxy) may sterically hinder binding compared to the target’s isopropoxy group .

Computational and QSAR Insights

- Docking Scores: Compounds 6 and 7 () exhibit Gold Scores of 78.09 and 87.26, respectively, driven by quinolinyloxy-pyridyl interactions with PPARγ’s ligand-binding domain. The target’s isopropoxy group may occupy a similar hydrophobic pocket but with reduced polar contact .

- QSAR Models : Benzenesulfonamide derivatives in show varied TrkA inhibitory activities (Observed: 0.2569–0.2920). The target’s 3-methyl group could align with favorable steric parameters in such models, though explicit predictions require further data .

Q & A

Q. How to reconcile discrepancies in reported inhibitory potency across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.